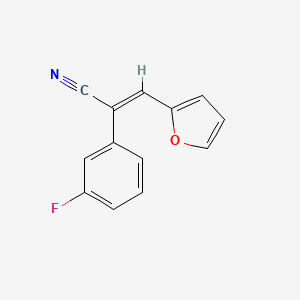![molecular formula C17H27NO6 B4980701 2-[3-(2-Tert-butylphenoxy)propylamino]ethanol;oxalic acid](/img/structure/B4980701.png)
2-[3-(2-Tert-butylphenoxy)propylamino]ethanol;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(2-Tert-butylphenoxy)propylamino]ethanol; oxalic acid is a compound that combines the properties of an amine and an alcohol. It is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Tert-butylphenoxy)propylamino]ethanol typically involves the reaction of 2-tert-butylphenol with an appropriate alkylating agent to form the intermediate 2-tert-butylphenoxypropylamine. This intermediate is then reacted with ethylene oxide to yield the final product. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(2-Tert-butylphenoxy)propylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-[3-(2-Tert-butylphenoxy)propylamino]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations
Mécanisme D'action
The mechanism of action of 2-[3-(2-Tert-butylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-tert-butylphenoxy)propanoic acid
- 3-[2-(2-tert-Butyl-phenoxy)-acetylamino]-propionic acid
- 3-(2-tert-butylphenoxy)propylamine
Uniqueness
2-[3-(2-Tert-butylphenoxy)propylamino]ethanol is unique due to its combination of an amine and an alcohol functional group, which allows it to participate in a variety of chemical reactions and interact with different molecular targets. This versatility makes it valuable in both research and industrial applications .
Propriétés
IUPAC Name |
2-[3-(2-tert-butylphenoxy)propylamino]ethanol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-15(2,3)13-7-4-5-8-14(13)18-12-6-9-16-10-11-17;3-1(4)2(5)6/h4-5,7-8,16-17H,6,9-12H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFDQZZQTXZNLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCCNCCO.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-methyl-1-[3-(4-morpholinyl)propyl]-6-oxo-N-(2-phenoxyethyl)-3-piperidinecarboxamide](/img/structure/B4980633.png)
![N-cyclohexyl-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B4980638.png)
![2-(2-chlorophenyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B4980646.png)
![N-benzyl-2-[2-[(2-morpholin-4-yl-2-oxoethyl)amino]-2-oxoethoxy]acetamide](/img/structure/B4980655.png)

![(2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4980661.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4980670.png)
![N-{[1-(1,3-thiazol-2-ylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B4980677.png)


![(E)-3-(2,4-dichlorophenyl)-N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]prop-2-enamide](/img/structure/B4980693.png)
![2,2'-[(4,5-dimethoxy-2-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B4980709.png)
![5-(4-bromophenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4980712.png)
![2-[3-[3-(6-methoxypyridin-3-yl)phenyl]pyrazol-1-yl]-N,N-dimethylethanamine](/img/structure/B4980724.png)
